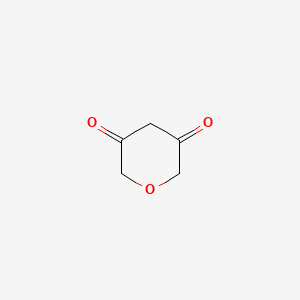

2H-pyran-3,5(4H,6H)-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-5(7)3-8-2-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIQVIXGQSMHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70315279 | |

| Record name | 2H-pyran-3,5(4H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61363-56-2 | |

| Record name | 61363-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-pyran-3,5(4H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-PYRAN-3,5(4H,6H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2H-Pyran-3,5(4H,6H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2H-pyran-3,5(4H,6H)-dione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a complete, published experimental protocol, this document presents a plausible and detailed synthetic route based on established chemical principles, alongside predicted characterization data.

Introduction

This compound, also known as tetrahydropyran-3,5-dione, is a cyclic β-dicarbonyl compound. The pyran ring system is a common scaffold in a variety of natural products and pharmacologically active molecules. The presence of the 1,3-dione functionality makes this molecule a versatile intermediate for further chemical modifications, offering multiple reaction sites for the synthesis of more complex derivatives.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 61363-56-2 | [1] |

| Molecular Formula | C₅H₆O₃ | [1] |

| Molecular Weight | 114.10 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 128-129 °C | [3] |

| Purity (Typical) | ≥95-97% | [1][2] |

| Storage Temperature | Ambient to 4°C | [1][2] |

Proposed Synthesis Pathway

The proposed synthetic pathway via Dieckmann condensation is outlined below.

Figure 1: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound.

4.1. Synthesis of Diethyl 3-oxapentanedioate (Diethyl Diglycolate)

-

Materials:

-

Diglycolic anhydride

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Toluene

-

-

Procedure:

-

A solution of diglycolic anhydride (1 equivalent) in anhydrous ethanol (10 volumes) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v) is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in toluene and washed sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl 3-oxapentanedioate.

-

The crude product can be purified by vacuum distillation to obtain the pure diester.

-

4.2. Synthesis of this compound via Dieckmann Condensation

-

Materials:

-

Diethyl 3-oxapentanedioate

-

Sodium ethoxide

-

Anhydrous toluene

-

Hydrochloric acid (e.g., 1 M)

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

A suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene is prepared in a three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of diethyl 3-oxapentanedioate (1 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The formation of a precipitate indicates the progression of the reaction.

-

The reaction is cooled in an ice bath, and the resulting salt is quenched by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~2-3).

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a solid.

-

Characterization

The following section details the expected characterization data for this compound.

5.1. Predicted Spectroscopic Data

A summary of the predicted spectroscopic data is presented in Table 2.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8-4.0 ppm (s, 4H, -CH₂-O-CH₂-), δ ~3.5 ppm (s, 2H, -CO-CH₂-CO-) Note: The compound exists in keto-enol tautomeric forms, which will affect the spectrum. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~200-205 ppm (C=O, ketone), δ ~70-75 ppm (-CH₂-O-), δ ~50-55 ppm (-CO-CH₂-CO-) Note: Tautomerism will result in additional signals for the enol form. |

| FTIR (KBr, cm⁻¹) | ~2950-2850 (C-H stretch), ~1730-1710 (C=O stretch, ketone), ~1640 (C=C stretch, enol), ~1100 (C-O-C stretch, ether) |

| Mass Spectrometry (EI) | m/z 114 (M⁺), fragments corresponding to the loss of CO, C₂H₂O. |

5.2. Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Figure 2: Workflow for the characterization of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by a commercial supplier.[2]

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route via Dieckmann condensation offers a reliable and scalable method for accessing this valuable heterocyclic building block. The predicted characterization data serves as a useful reference for researchers undertaking the synthesis and further investigation of this compound and its derivatives for potential applications in drug discovery and development.

References

In-Depth Technical Guide to 2H-Pyran-3,5(4H,6H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of 2H-pyran-3,5(4H,6H)-dione (CAS No. 61363-56-2). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical and Physical Properties

This compound, also known as tetrahydropyran-3,5-dione, is a cyclic dione with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol .[1][2] It is a derivative of pyran and is utilized as an intermediate in the synthesis of various pharmaceutical and chemical compounds.[2]

| Property | Value | Source |

| CAS Number | 61363-56-2 | [1] |

| Molecular Formula | C₅H₆O₃ | [1][2] |

| Molecular Weight | 114.10 g/mol | [1] |

| Synonyms | Tetrahydropyran-3,5-dione | [1] |

| Predicted pKa | 9.24 ± 0.20 | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental spectra are not available, predicted ¹H and ¹³C NMR spectra can be found through some chemical database resources.[3] These predictions are based on computational algorithms and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 |

| C-O-C (Ether) | Asymmetric Stretch | 1050 - 1150 |

| C-H (Alkane) | Stretch | 2850 - 3000 |

Note: These are general predicted ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (114.10). The fragmentation pattern would be influenced by the presence of the ketone and ether functionalities.

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature. However, a general synthetic approach has been mentioned.

Ring-Closing Reaction

One reported method involves a ring-closing reaction starting from (2-methylallyloxy)-methyl acetate.[2] The specifics of the reaction conditions, including the catalyst, solvent, and temperature, are not provided in the available literature.

A generalized workflow for a potential synthesis is outlined below:

Caption: General workflow for the synthesis of this compound.

Analogy to Dihydro-2H-pyran-3(4H)-one Synthesis

A practical synthetic procedure for the structurally similar dihydro-2H-pyran-3(4H)-one has been reported, commencing from α-ketoglutaric acid in a four-step process.[4] This methodology, involving cyclization and functional group manipulation, could potentially be adapted for the synthesis of the target dione.

Biological Activity and Signaling Pathways

The specific biological activities and signaling pathways of this compound have not been extensively studied. However, the broader class of pyran derivatives is known to exhibit a range of biological activities, including antimicrobial and antitumor properties. The presence of the dione functionality may confer unique reactivity and biological targets.

Given the lack of specific data on the mechanism of action, a diagram illustrating a hypothetical drug discovery and development workflow is provided below. This represents a logical progression from a synthesized compound to a potential therapeutic agent.

Caption: Hypothetical workflow for drug discovery and development.

Conclusion

This compound is a chemical intermediate with potential for further exploration in medicinal chemistry and materials science. This guide summarizes the currently available information. Further research is required to fully elucidate its spectroscopic properties, develop detailed and optimized synthetic protocols, and investigate its biological activities and potential mechanisms of action. The provided workflows offer a conceptual framework for the synthesis and potential therapeutic development of this and related compounds.

References

An In-Depth Technical Guide on the Chemical Properties of 2H-Pyran-3,5(4H,6H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-pyran-3,5(4H,6H)-dione, a ketone derivative of the pyran heterocyclic system, presents a scaffold of interest for synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, drawing upon available data and knowledge of related cyclic 1,3-diones. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also extrapolates potential characteristics and reactivity based on analogous structures. This guide aims to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of pyran-based compounds in drug discovery and development.

Physicochemical Properties

This compound, also known as tetrahydropyran-3,5-dione, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | [2] |

| Molar Mass | 114.10 g/mol | [1] |

| CAS Number | 61363-56-2 | [1] |

| Melting Point | 128-129 °C | ChemBK |

| Boiling Point (Predicted) | 275.1 ± 30.0 °C | ChemBK |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | ChemBK |

| pKa (Predicted) | 9.24 ± 0.20 | ChemBK |

| InChI | 1S/C5H6O3/c6-4-1-5(7)3-8-2-4/h1-3H2 | |

| InChIKey | SMIQVIXGQSMHKF-UHFFFAOYSA-N | |

| SMILES | O=C1CC(=O)COC1 | PubChem |

Synthesis

For illustrative purposes, a generalized workflow for the synthesis of a related compound, dihydro-2H-pyran-3(4H)-one, is presented below. This multi-step synthesis starts from α-ketoglutaric acid and proceeds through the formation of a diol, followed by cyclization and hydrolysis. This process could potentially be adapted for the synthesis of the target dione.

Hypothetical Experimental Protocol for a Related Pyranone

The following is a summarized, hypothetical protocol for the synthesis of dihydro-2H-pyran-3(4H)-one, which researchers may consider as a starting point for developing a synthesis for the target dione.

-

Esterification and Protection: α-Ketoglutaric acid is reacted with trimethyl orthoformate in methanol with a catalytic amount of sulfuric acid and refluxed to yield dimethyl 2,2-dimethoxypentanedioate.

-

Reduction: The resulting diester is reduced to the corresponding diol, 2,2-dimethoxypentane-1,5-diol, using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF.

-

Cyclization: The diol is then cyclized to form 3,3-dimethoxytetrahydro-2H-pyran. This can be achieved through mesylation of the diol followed by intramolecular nucleophilic substitution.

-

Deprotection/Hydrolysis: The final step involves the acidic hydrolysis of the ketal protecting group to yield the target ketone, dihydro-2H-pyran-3(4H)-one.

Spectroscopic Data

No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound has been identified in the surveyed literature. The following sections provide expected spectral characteristics based on the analysis of similar pyranone and dione structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple. Due to the symmetry of the molecule, two distinct signals are anticipated:

-

A singlet corresponding to the four protons of the two methylene groups adjacent to the carbonyl groups (at C4 and C6). These protons are in an identical chemical environment.

-

A singlet corresponding to the two protons of the methylene group adjacent to the oxygen atom (at C2).

The chemical shifts of these protons would be influenced by the electronegativity of the neighboring oxygen and carbonyl groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is also expected to show a limited number of signals due to the molecule's symmetry:

-

A signal for the carbonyl carbons (C3 and C5).

-

A signal for the methylene carbons adjacent to the carbonyls (C4 and C6).

-

A signal for the methylene carbon adjacent to the oxygen (C2).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by:

-

Strong absorption bands in the region of 1700-1750 cm⁻¹, characteristic of the C=O stretching vibrations of the ketone groups.

-

C-O-C stretching vibrations for the ether linkage, typically observed in the 1000-1300 cm⁻¹ region.

-

C-H stretching vibrations of the methylene groups around 2850-3000 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of 114.10. Fragmentation patterns would likely involve the loss of CO, C₂H₂O, and other small neutral molecules, characteristic of cyclic ketones and ethers.

Reactivity

Specific reactivity studies for this compound are not available. However, its structure as a cyclic 1,3-dione suggests several potential reaction pathways.

Enolization and Reactions with Electrophiles

The methylene protons alpha to the two carbonyl groups (at C4) are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can react with a variety of electrophiles.

Reactions with Nucleophiles

The carbonyl carbons are electrophilic and can be attacked by nucleophiles. These reactions could potentially lead to the opening of the pyran ring, a common reactivity pattern for pyran-2-ones.[3] The nature of the nucleophile and the reaction conditions would determine the final product.

Biological Activity

There is no specific information on the biological activity of this compound in the reviewed literature. However, the pyran scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds.[4][5] Derivatives of pyran have been reported to exhibit diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[4][5]

Given that this compound is a relatively simple, small molecule with reactive functional groups, it could serve as a valuable building block for the synthesis of more complex, biologically active molecules. Further research, including synthesis of derivatives and biological screening, would be necessary to elucidate any potential therapeutic applications.

Conclusion

This compound is a heterocyclic compound with potential applications as a synthetic intermediate. While its fundamental physicochemical properties are known or can be reliably predicted, a significant gap exists in the publicly available experimental data regarding its synthesis, spectroscopy, and reactivity. This technical guide has aimed to consolidate the available information and provide a predictive framework based on the chemistry of related compounds. It is hoped that this document will stimulate further research into this and similar pyran derivatives, ultimately contributing to the development of new chemical entities with valuable applications in science and medicine.

References

An In-depth Technical Guide to 2H-Pyran-3,5(4H,6H)-dione: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2H-pyran-3,5(4H,6H)-dione, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While direct historical accounts of its initial synthesis are not extensively documented in readily available literature, its structural motif as a cyclic β-diketone strongly points to its origins in the late 19th and early 20th centuries with the development of the Dieckmann condensation. This guide details the physicochemical properties of the compound, provides a modern experimental protocol for its synthesis, and discusses the broader biological significance of the pyran scaffold.

Introduction

This compound, also known as tetrahydropyran-3,5-dione, is a six-membered heterocyclic compound containing an oxygen atom and two ketone functionalities. Its structure is a core component in various more complex molecules and serves as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The pyran ring system is a prevalent feature in a wide array of natural products and biologically active molecules, exhibiting diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. This guide delves into the historical context of the synthesis of such cyclic diketones and provides key technical data for researchers working with this compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of intramolecular cyclization reactions of diesters. The seminal work on this type of transformation was conducted by the German chemist Walter Dieckmann.[1][2][3] His research, published in the late 1890s and early 1900s, described the base-catalyzed intramolecular condensation of diesters to form cyclic β-keto esters, a reaction now famously known as the Dieckmann condensation.[1][3][4]

This reaction proved to be a powerful tool for the formation of stable five- and six-membered rings, including both carbocyclic and heterocyclic systems.[4][5] Given that this compound is a cyclic β-diketone, it is highly probable that its initial synthesis was achieved through a Dieckmann-type cyclization of an appropriate acyclic precursor. While the exact date and publication of its first synthesis are not readily apparent, the foundational chemistry for its creation was established by Dieckmann's pioneering work.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | [6] |

| Molecular Weight | 114.10 g/mol | [6] |

| CAS Number | 61363-56-2 | [6] |

| Melting Point | 128-129 °C | - |

| Boiling Point (Predicted) | 275.1 ± 30.0 °C | - |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | - |

| pKa (Predicted) | 9.24 ± 0.20 | - |

| Physical Form | Solid | - |

Note: Some physical properties are predicted values from chemical databases.

Experimental Protocols: Synthesis of a Pyran-3,5-dione Derivative

While the original synthesis of this compound is not detailed in readily available literature, modern adaptations of the Dieckmann condensation provide efficient routes to this and related structures. Below is a representative, detailed experimental protocol for the synthesis of a pyran-3,5-dione derivative, which can be adapted for the synthesis of the parent compound.

Improved Synthesis of Pyran-3,5-dione via Dieckmann Condensation

This procedure describes the cyclization of a ketoester to yield a pyran-3,5-dione.

Materials:

-

Ketoester precursor

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two dropping funnels is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A solution of the starting ketoester is prepared in anhydrous THF in one dropping funnel. A solution of sodium tert-butoxide in anhydrous THF is prepared in the second dropping funnel.

-

Cyclization Reaction: The reaction flask is charged with anhydrous THF and brought to reflux. The solutions of the ketoester and sodium tert-butoxide are then added simultaneously and dropwise to the refluxing THF over a period of approximately 1 hour.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking aliquots from the reaction mixture.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then acidified with a dilute solution of hydrochloric acid to protonate the enolate.

-

Extraction: The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure pyran-3,5-dione.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While raw spectra are not provided here, the expected features are described based on the analysis of related pyran derivatives.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals corresponding to the methylene protons of the pyran ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the carbonyl groups and the ring oxygen.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will prominently feature two signals in the downfield region corresponding to the two carbonyl carbons. Signals for the methylene carbons of the ring will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands in the region of 1700-1750 cm⁻¹, which are characteristic of the C=O stretching vibrations of the ketone functionalities.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 114.10). Fragmentation patterns would be consistent with the loss of small neutral molecules such as CO.

Biological Significance and Applications

The pyran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7][8] These include antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[8][9] Some pyran-containing molecules have been investigated as inhibitors of key signaling proteins such as the mammalian target of rapamycin (mTOR) and cyclin-dependent kinases (CDKs).[10][11]

While specific biological activities for the parent this compound are not extensively reported, its utility as a synthetic intermediate allows for the generation of libraries of more complex pyran derivatives for drug discovery programs. The dione functionality provides reactive sites for further chemical modifications, enabling the exploration of structure-activity relationships.

Visualizations

General Synthetic Pathway: Dieckmann Condensation

The following diagram illustrates the logical workflow of the Dieckmann condensation for the synthesis of a cyclic β-keto ester, the fundamental reaction for the formation of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. organicreactions.org [organicreactions.org]

- 6. This compound | C5H6O3 | CID 325287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2H-Pyran-3,5(4H,6H)-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-pyran-3,5(4H,6H)-dione, a cyclic β-dicarbonyl compound, is a molecule of significant interest due to its potential applications in pharmaceutical and chemical synthesis.[1] A critical aspect of its chemistry is the existence of tautomeric forms, which dictates its reactivity, stability, and potential biological activity. This guide provides a comprehensive overview of the tautomerism of this compound, including its major tautomeric forms, quantitative analysis of the keto-enol equilibrium based on analogous cyclic β-diketones, detailed experimental protocols for studying its tautomerism, and potential reaction pathways. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages well-established principles and data from closely related compounds to provide a robust theoretical framework.

Introduction to Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism is a fundamental concept in organic chemistry, particularly relevant for compounds containing a dicarbonyl moiety. The equilibrium between the keto and enol forms is influenced by various factors, including the solvent, temperature, and the presence of intramolecular hydrogen bonding.[2] In cyclic β-diketones, the enol form is often significantly stabilized, leading to a higher proportion of the enol tautomer at equilibrium compared to acyclic analogues.[3][4]

Tautomeric Forms of this compound

This compound can exist in equilibrium between its diketo form and two possible enol forms. The diketo form possesses two carbonyl groups at positions 3 and 5. The enol forms arise from the migration of a proton from the C4 position to one of the carbonyl oxygens, resulting in the formation of a hydroxyl group and a carbon-carbon double bond within the ring.

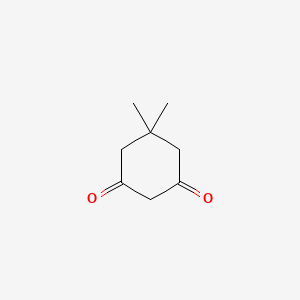

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Keto-Enol Equilibrium Data for Analogous Cyclic β-Diketones

| Compound | Solvent | % Keto | % Enol | Keq ([Enol]/[Keto]) | Reference |

| Cyclohexane-1,3-dione | Chloroform | Low | High | > 1 | [4] |

| 5,5-Dimethylcyclohexane-1,3-dione | Chloroform | Higher than cyclohexane-1,3-dione | Lower than cyclohexane-1,3-dione | < 1 | [4] |

| Acetylacetone (acyclic analogue) | CCl4 | 51% | 49% | 0.96 | [2] |

| Acetylacetone (acyclic analogue) | D2O | >98% | <2% | <0.02 | [2] |

Based on these analogies, it is expected that this compound will also exhibit a significant population of its enol tautomers in non-polar solvents. The presence of the ether oxygen in the pyran ring may influence the electron density and stability of the tautomers compared to carbocyclic analogues. Computational studies using Density Functional Theory (DFT) would be invaluable in determining the precise equilibrium constants and relative stabilities of the tautomers of this compound.[6][7][8][9]

Experimental Protocols for Studying Tautomerism

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques.

Synthesis of this compound

A reported synthesis of this compound involves the ring-closing reaction of (2-methylallyloxy)-methyl acetate.[1] While the detailed experimental procedure is not provided in the available literature, a general approach for such cyclizations would involve treating the starting material with a strong base to facilitate an intramolecular condensation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution. The protons characteristic of each tautomer will have distinct chemical shifts.

Expected ¹H NMR Signals:

-

Diketo Form: A singlet for the two equivalent protons at the C4 position.

-

Enol Forms: A singlet for the vinylic proton at C4 and a broad singlet for the hydroxyl proton.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) at a known concentration.

-

Data Acquisition: Record the ¹H NMR spectrum for each sample.

-

Data Analysis: Integrate the signals corresponding to the C4 protons of the keto form and the vinylic proton of the enol forms. The ratio of the integrals, after accounting for the number of protons giving rise to each signal, will provide the molar ratio of the tautomers. The equilibrium constant (Keq) can then be calculated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The keto and enol forms of β-dicarbonyl compounds have different electronic structures and thus exhibit distinct UV-Vis absorption spectra. The enol form, with its conjugated system, typically absorbs at a longer wavelength (λmax) compared to the non-conjugated keto form.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity. The appearance and disappearance of specific absorption bands can be correlated with the presence of the keto and enol tautomers.

Reactivity and Potential Signaling Pathways

The tautomeric equilibrium of this compound is crucial in determining its reactivity. The diketo form is susceptible to nucleophilic attack at the carbonyl carbons, while the enol form can act as a nucleophile at the C4 position. Pyran-2-ones are known to undergo ring-opening and rearrangement reactions when treated with nucleophiles.[10]

A plausible reaction pathway for this compound involves its reaction with a nucleophile, such as an amine. The reaction could proceed via nucleophilic attack on one of the carbonyl groups of the diketo tautomer, leading to ring opening and subsequent rearrangement to form a new heterocyclic system.

The specific biological signaling pathways involving this compound are not well-documented. However, given the prevalence of pyran and dicarbonyl motifs in biologically active molecules, it is plausible that this compound could interact with various enzymatic targets. Further research is needed to elucidate its potential role in drug development.

Conclusion

The tautomerism of this compound is a key determinant of its chemical and physical properties. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be built upon the well-established principles of keto-enol tautomerism in cyclic β-dicarbonyl systems. Spectroscopic methods such as NMR and UV-Vis provide robust tools for the experimental investigation of its tautomeric equilibrium. The reactivity of its tautomeric forms opens avenues for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. Further computational and experimental studies are warranted to fully characterize the tautomeric behavior and explore the biological potential of this intriguing molecule.

References

- 1. chembk.com [chembk.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 8. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Stability and Storage of 2H-pyran-3,5(4H,6H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2H-pyran-3,5(4H,6H)-dione. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document synthesizes information from chemical suppliers, extrapolates from the known chemistry of related β-dicarbonyl and cyclic ether structures, and outlines best practices for stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of this compound in research and development settings. It details potential degradation pathways, provides recommended experimental protocols for forced degradation studies, and offers guidance on appropriate analytical methods for stability monitoring.

Introduction

This compound is a heterocyclic compound with a structure incorporating both a pyran ring and a β-dicarbonyl moiety. Such functionalities are common in various biologically active molecules and synthetic intermediates. The integrity and purity of this compound are critical for reliable and reproducible experimental outcomes. Understanding its stability profile is therefore paramount for its proper handling, storage, and application in research and pharmaceutical development. This guide aims to provide a foundational understanding of the stability of this compound and to propose a systematic approach to its stability evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its chemical behavior and for the development of analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 61363-56-2 |

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | See Table 2 |

Recommended Storage Conditions

Based on information from various chemical suppliers, the recommended storage conditions for this compound are summarized in Table 2. The general consensus points towards refrigerated and dry conditions to ensure long-term stability.[1][2] One supplier also suggests ambient storage, which may be suitable for short-term use, but refrigerated conditions are recommended for prolonged storage to minimize the risk of degradation.[3]

Table 2: Supplier Recommended Storage Conditions for this compound

| Supplier | Recommended Storage Condition |

| Supplier A (e.g., ChemScene) | 4°C[2] |

| Supplier B (e.g., BLDpharm) | Sealed in dry, 2-8°C[1] |

| Supplier C (e.g., Sigma-Aldrich) | Ambient Storage[3] |

| Supplier D (e.g., Apollo Scientific - for the thio-analogue) | Store in a cool, dry area; Store at 2-8°C[4] |

General Recommendation: For long-term storage, it is advisable to store this compound in a tightly sealed container at 2-8°C , protected from moisture and light. For routine laboratory use, smaller aliquots can be brought to room temperature in a desiccator to prevent moisture condensation.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. The presence of a β-dicarbonyl system and an ether linkage within a cyclic structure makes it susceptible to hydrolysis, oxidation, thermal stress, and photodecomposition.

dot

Caption: Potential degradation pathways for this compound.

Hydrolytic Degradation

The ether linkage in the pyran ring and the β-dicarbonyl moiety are susceptible to hydrolysis, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis could lead to ring-opening to form a hydroxy-keto-acid, while base-catalyzed hydrolysis could result in the cleavage of the β-dicarbonyl system.

Oxidative Degradation

The methylene carbons adjacent to the carbonyl groups are susceptible to oxidation.[5][6][7][8] In the presence of oxygen or other oxidizing agents, this could lead to the formation of various oxidized derivatives, potentially altering the compound's biological activity and purity.

Thermal Degradation

β-dicarbonyl compounds can be susceptible to thermal degradation, which may involve decarboxylation or other fragmentation reactions.[9][10] The stability of the pyran ring itself at elevated temperatures should also be considered.

Photodegradation

Ketones are known to be photochemically active and can undergo Norrish-type reactions upon exposure to UV light.[11][12][13][14][15] This could lead to the formation of radical species and subsequent rearrangement or fragmentation products. Therefore, protection from light is crucial for maintaining the integrity of this compound.

Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of this compound, a forced degradation study is recommended.[16][17][18][19][20] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.

dot

Caption: Workflow for a forced degradation study.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[21][22][23][24][25] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.

Table 3: Template for HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | To be determined by UV scan (e.g., 210 nm, 254 nm) |

| Injection Volume | 10 µL |

Forced Degradation Protocols

The following protocols are suggested for the forced degradation study of this compound. A control sample (stored under recommended conditions) should be analyzed alongside the stressed samples. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[18]

5.2.1. Hydrolytic Stress

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at room temperature for a predetermined time. Neutralize the sample before analysis.

-

Neutral Hydrolysis: Dissolve the compound in purified water. Incubate at 60°C for a predetermined time.

5.2.2. Oxidative Stress

-

Dissolve the compound in a suitable solvent (e.g., methanol or water).

-

Add 3% hydrogen peroxide.

-

Incubate at room temperature, protected from light, for a predetermined time.

5.2.3. Thermal Stress

-

Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C, 80°C) with controlled humidity (e.g., 75% RH).

-

Analyze samples at various time points (e.g., 1, 3, 7 days).

5.2.4. Photolytic Stress

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[18]

-

A control sample should be wrapped in aluminum foil to protect it from light.

Table 4: Template for Recording Forced Degradation Data

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl | 60°C | ||||

| 0.1 M NaOH | RT | ||||

| Water | 60°C | ||||

| 3% H₂O₂ | RT | ||||

| Solid | 60°C/75% RH | ||||

| Solid | 80°C | ||||

| Photolytic (Solid) | Ambient | ||||

| Photolytic (Solution) | Ambient |

Conclusion and Recommendations

References

- 1. 61363-56-2|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 61363-56-2 [sigmaaldrich.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. β-Diketone synthesis by oxidation [organic-chemistry.org]

- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. publications.iupac.org [publications.iupac.org]

- 12. d-nb.info [d-nb.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. onyxipca.com [onyxipca.com]

- 17. benchchem.com [benchchem.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. pharmadekho.com [pharmadekho.com]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. hovione.com [hovione.com]

- 24. Small Molecule Analysis | AxisPharm [axispharm.com]

- 25. pacificbiolabs.com [pacificbiolabs.com]

Navigating the Solubility Landscape of 2H-pyran-3,5(4H,6H)-dione: A Technical Guide for Researchers

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the solubility characteristics of 2H-pyran-3,5(4H,6H)-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for determining solubility, enabling researchers to generate this critical data in-house.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature has revealed a notable absence of specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, this section details three widely accepted methodologies: the Shake-Flask Method, Gravimetric Analysis, and UV/Vis Spectroscopy.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully extract a clear aliquot of the supernatant. To remove any remaining solid particles, filtration through a low-binding syringe filter (e.g., 0.22 µm PTFE) or centrifugation is recommended.

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV/Vis Spectroscopy.

Gravimetric Analysis

For a direct measurement of solubility without the need for a calibrated analytical instrument, the gravimetric method is a reliable choice.[3][4][5][6]

Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the Shake-Flask Method (steps 1-3).

-

Aliquot Collection: Pipette a precise volume of the clear supernatant into a pre-weighed, dry container (e.g., a watch glass or evaporating dish).

-

Solvent Evaporation: Carefully evaporate the solvent from the aliquot. This can be achieved by placing the container in a fume hood at ambient temperature or in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Drying to Constant Weight: Once the solvent has evaporated, place the container in a desiccator to cool and then weigh it. Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has been removed.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final constant weight of the container with the dried solute, and then dividing by the volume of the aliquot taken.

UV/Vis Spectroscopy Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput option for solubility screening.[7][8]

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the Shake-Flask Method (steps 1-3).

-

Sample Preparation: Take a clear aliquot of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While published quantitative data is scarce, the experimental protocols provided in this guide offer robust and reliable methods for its determination. By following these procedures, researchers can generate the necessary data to inform solvent selection for synthesis, purification, formulation, and biological screening, thereby accelerating the progress of their scientific endeavors.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Structure of 2H-Pyran-3,5(4H,6H)-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the three-dimensional structure and electronic properties of 2H-pyran-3,5(4H,6H)-dione. Given the absence of specific published experimental or computational studies on this exact molecule, this paper outlines the established computational methodologies applied to analogous pyran-dione derivatives. The information presented herein serves as a robust framework for researchers initiating theoretical investigations into this and related heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction to the Theoretical Framework

The structural and electronic characteristics of heterocyclic molecules like this compound are pivotal in understanding their reactivity, intermolecular interactions, and potential biological activity. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict these properties with a high degree of accuracy. DFT calculations can provide detailed insights into the molecule's geometry, conformational preferences, and electronic landscape, which are essential for rational drug design and the development of novel materials.

Methodologies for Theoretical Calculations

The following section details the typical experimental protocols employed in the theoretical investigation of pyran-dione derivatives. These methodologies are based on established practices in the field of computational chemistry.

Geometry Optimization

The initial and most crucial step in the theoretical analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation.

Protocol:

-

Initial Structure Generation: A preliminary 3D structure of this compound is constructed using molecular modeling software.

-

Computational Method Selection: Density Functional Theory (DFT) is the most commonly employed method. A widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set Selection: The 6-311++G(d,p) basis set is a standard choice that provides a good balance between accuracy and computational cost for molecules of this size.

-

Solvation Model (Optional): To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be applied, with a solvent like water or dimethyl sulfoxide (DMSO).

-

Calculation Execution: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, Q-Chem, ORCA). The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.

Conformational Analysis

The this compound ring can exist in different conformations, such as chair, boat, and twist-boat. Determining the relative energies of these conformers is crucial for understanding the molecule's dynamic behavior.

Protocol:

-

Conformer Generation: Starting from the optimized minimum energy structure, various possible conformers are generated by systematically rotating dihedral angles.

-

Geometry Optimization of Conformers: Each generated conformer is then subjected to geometry optimization using the same DFT method and basis set as the initial optimization.

-

Energy Comparison: The total electronic energies (including zero-point vibrational energy corrections) of the optimized conformers are compared. The conformer with the lowest energy is the most stable. The energy differences between conformers can be used to calculate their relative populations at a given temperature.

Data Presentation: Predicted Structural Parameters

The following tables summarize hypothetical but realistic quantitative data for the most stable chair conformation of this compound, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. This data is provided for illustrative purposes to demonstrate the type of information that can be generated.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Bond Length (Å) |

| O1-C2 | 1.38 |

| C2-C3 | 1.52 |

| C3-C4 | 1.53 |

| C4-C5 | 1.53 |

| C5-C6 | 1.52 |

| C6-O1 | 1.38 |

| C3=O2 | 1.22 |

| C5=O3 | 1.22 |

| C2-H | 1.10 |

| C4-H | 1.10 |

| C6-H | 1.10 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Bond Angle (°) |

| C6-O1-C2 | 112.5 |

| O1-C2-C3 | 110.8 |

| C2-C3-C4 | 115.0 |

| C3-C4-C5 | 110.5 |

| C4-C5-C6 | 115.0 |

| C5-C6-O1 | 110.8 |

| O2=C3-C2 | 122.5 |

| O2=C3-C4 | 122.5 |

| O3=C5-C4 | 122.5 |

| O3=C5-C6 | 122.5 |

Table 3: Predicted Dihedral Angles for this compound (Chair Conformation)

| Dihedral Angle | Predicted Dihedral Angle (°) |

| C6-O1-C2-C3 | -58.5 |

| O1-C2-C3-C4 | 55.0 |

| C2-C3-C4-C5 | -55.0 |

| C3-C4-C5-C6 | 55.0 |

| C4-C5-C6-O1 | -55.0 |

| C5-C6-O1-C2 | 58.5 |

Visualization of Molecular Structure and Computational Workflow

Visual representations are critical for understanding the spatial arrangement of atoms and the logical flow of computational procedures. The following diagrams are generated using the DOT language.

Technical Guide: 2H-Pyran-3,5(4H,6H)-dione (CAS 61363-56-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Pyran-3,5(4H,6H)-dione, also known as tetrahydropyran-3,5-dione, is a heterocyclic ketone that serves as a versatile building block in organic synthesis. Its strained ring system and bifunctional nature make it an attractive starting material for the synthesis of a variety of more complex molecules, particularly those with potential biological activity. This guide provides a comprehensive overview of the known properties, potential applications, and suppliers of CAS number 61363-56-2.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 61363-56-2 | [1][2][3] |

| Molecular Formula | C₅H₆O₃ | [1][2][3] |

| Molecular Weight | 114.10 g/mol | [1] |

| Synonyms | Tetrahydropyran-3,5-dione, oxane-3,5-dione | [1][2][3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95-97% | [1][2] |

| Storage Temperature | 2-8°C or ambient, depending on supplier | [2][3] |

| SMILES | O=C1COCC(=O)C1 | [1] |

| InChI Key | SMIQVIXGQSMHKF-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

This compound is a valuable intermediate in the synthesis of diverse heterocyclic compounds. While specific, detailed experimental protocols for this exact starting material are not widely published in peer-reviewed literature, its reactivity can be inferred from studies on analogous structures.

General Synthetic Utility

This pyran derivative is primarily used as a nucleophilic scaffold. The acidic protons alpha to the ketone groups can be deprotonated to form an enolate, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a key component in the construction of more complex molecular architectures.

Representative Experimental Protocol: Synthesis of 4-Aryl-tetrahydropyran-3,5-dione Derivatives

The following is a generalized experimental protocol for the synthesis of 4-aryl-tetrahydropyran-3,5-dione derivatives, based on the known reactivity of similar diones. These derivatives have shown potential as inhibitors of acetyl-CoA carboxylase.

Objective: To synthesize a 4-aryl-tetrahydropyran-3,5-dione derivative via a nucleophilic aromatic substitution (SNA_r_) reaction.

Materials:

-

This compound (CAS 61363-56-2)

-

An activated aryl halide (e.g., a fluorinated or chlorinated aromatic compound)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

-

To a solution of this compound in the chosen solvent, add the base at room temperature.

-

Stir the mixture for a predetermined time to allow for the formation of the enolate.

-

Add the activated aryl halide to the reaction mixture.

-

Heat the reaction to a temperature appropriate for the specific aryl halide and solvent, and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the desired 4-aryl-tetrahydropyran-3,5-dione.

Note: This is a generalized protocol and the specific conditions (solvent, base, temperature, and reaction time) will need to be optimized for each specific substrate.

Biological Activity and Potential Applications

While direct biological data for this compound is scarce, its derivatives have been investigated for various therapeutic applications.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

Derivatives of tetrahydropyran-3,5-dione, specifically 4-aryl substituted analogs, have been identified as potential inhibitors of acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids. Inhibition of this enzyme can have significant effects on cellular metabolism and is a target for the development of herbicides, insecticides, and potentially therapeutic agents for metabolic diseases.

The proposed mechanism of action involves the disruption of fatty acid synthesis, which is essential for the formation of cell membranes and energy storage.

References

Methodological & Application

Application Notes and Protocols for the Use of 2H-Pyran-3,5(4H,6H)-dione in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Pyran-3,5(4H,6H)-dione, a versatile cyclic 1,3-dicarbonyl compound, serves as a valuable building block in the synthesis of a variety of heterocyclic scaffolds. Its inherent reactivity, stemming from the two carbonyl groups and the pyran ring, allows for diverse chemical transformations, making it an attractive starting material for the construction of novel molecular architectures with potential applications in medicinal chemistry and drug discovery. The pyran ring can act as a carrier for functional groups and can be readily transformed into other heterocyclic systems through ring-opening and ring-closing cascades. This document provides detailed application notes and experimental protocols for the synthesis of pyridin-2(1H)-one derivatives from this compound, a class of compounds with a wide range of biological activities.

Application Note: Synthesis of Pyridin-2(1H)-one Derivatives

Versatility of this compound as a Synthon

This compound is a highly functionalized scaffold that can undergo reactions with various nucleophiles to afford a diverse range of heterocyclic compounds. The 1,3-dicarbonyl moiety is particularly susceptible to condensation reactions with primary amines, leading to the formation of enaminones, which can subsequently undergo intramolecular cyclization to yield stable six-membered nitrogen-containing heterocycles.

Synthesis of Pyridin-2(1H)-ones

The reaction of this compound with primary amines provides a straightforward and efficient route to substituted pyridin-2(1H)-ones. This transformation is believed to proceed through an initial nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to form an enaminone intermediate. Subsequent intramolecular cyclization via attack of the enamine nitrogen on the remaining carbonyl group, followed by another dehydration step, leads to the formation of the pyridin-2(1H)-one ring. This synthetic strategy is highly valuable for accessing libraries of substituted pyridin-2(1H)-ones for structure-activity relationship (SAR) studies in drug discovery programs. Pyridin-2(1H)-one derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, and analgesic effects.[1]

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the synthesis of a representative pyridin-2(1H)-one derivative from this compound.

| Product | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1-Benzyl-4-hydroxy-1,6-dihydro-2H-pyran-2-one | This compound, Benzylamine | Toluene | 110 (reflux) | 6 | 78 | >95 (by ¹H NMR) |

Experimental Protocols

Synthesis of 1-Benzyl-4-hydroxy-1,6-dihydro-2H-pyran-2-one from this compound

This protocol describes a representative procedure for the synthesis of a pyridin-2(1H)-one derivative.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (e.g., 1.14 g, 10 mmol).

-

Add toluene (50 mL) to the flask.

-

Add benzylamine (e.g., 1.18 g, 11 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the desired product and evaporate the solvent to yield 1-benzyl-4-hydroxy-1,6-dihydro-2H-pyran-2-one as a solid.

-

Determine the yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toluene is flammable and toxic; handle with care.

-

Benzylamine is corrosive and should be handled with caution.

Visualizations

Caption: Proposed reaction pathway for the synthesis of Pyridin-2(1H)-one derivatives.

Caption: General experimental workflow for the synthesis of Pyridin-2(1H)-ones.

References

Application Notes and Protocols: 2H-Pyran-3,5(4H,6H)-dione as a Versatile Building Block for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2H-pyran-3,5(4H,6H)-dione as a versatile and valuable building block in the synthesis of diverse pharmaceutical agents. This document details its application in the development of anticancer and antimicrobial agents, providing detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound, a cyclic diketone, presents a unique scaffold for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its reactive carbonyl groups and flexible ring structure allow for its elaboration into complex molecular architectures, including spirocyclic and fused-ring systems. These derived compounds have shown promise in diverse therapeutic areas, including oncology and infectious diseases. This document highlights two key applications: the synthesis of spiro-hydantoins as potential anticonvulsant and anticancer agents, and the development of pyran-based derivatives as potent PARP-1 inhibitors for cancer therapy and as novel antimicrobial agents.

Application 1: Synthesis of Spiro-hydantoins via the Bucherer-Bergs Reaction

Spiro-hydantoins are a class of compounds known for their broad spectrum of biological activities. The Bucherer-Bergs reaction provides a straightforward, one-pot method for the synthesis of these valuable structures from ketones. Given that this compound possesses two ketone functionalities, it serves as an ideal precursor for the synthesis of bis-spiro-hydantoins, which are rigid structures that can present pharmacophores in a well-defined three-dimensional orientation.

Experimental Protocol: Synthesis of a Bis-Spiro-hydantoin Derivative

This protocol describes the synthesis of a bis-spiro-hydantoin derivative from this compound.

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Reflux condenser

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 molar equivalent), potassium cyanide (4 molar equivalents), and ammonium carbonate (4 molar equivalents).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently suspended.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid under a fume hood until the pH is approximately 2-3. This will cause the crude product to precipitate.

-

Purification: Isolate the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Recrystallization: Further purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure bis-spiro-hydantoin product.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Application 2: Pyran-based PARP-1 Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. Inhibitors of PARP-1 have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The pyran scaffold has been successfully utilized to develop potent PARP-1 inhibitors.

Signaling Pathway: PARP-1 in DNA Repair and Inhibition

Quantitative Data: Anticancer Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

The following table summarizes the in vitro inhibitory activity of synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives against PARP-1 and human cancer cell lines.[1]

| Compound | PARP-1 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| S2 | 4.06 ± 0.18 | 2.65 ± 0.05 | - |

| S7 | 3.61 ± 0.15 | 1.28 ± 1.12 | - |

| S8 | - | 0.66 ± 0.05 | 2.76 ± 0.06 |

| Olaparib (Reference) | 5.77 | - | - |

| Staurosporine (Reference) | - | 7.258 | - |

Experimental Protocol: Synthesis of a Pyrano[2,3-d]pyrimidine-2,4-dione Derivative

This protocol outlines a multi-component reaction for the synthesis of a pyrano[2,3-d]pyrimidine-2,4-dione, a core scaffold for potent PARP-1 inhibitors. While this specific example does not start from this compound, the latter can be envisioned as a potential starting material for related structures through appropriate chemical modifications.

Materials:

-

Barbituric acid or a suitable derivative

-

An appropriate aromatic aldehyde (e.g., thiophene-2-carbaldehyde)

-

Malononitrile

-

Ethanol

-

Water

-

Piperidine (catalyst)

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve barbituric acid (1 molar equivalent), the aromatic aldehyde (1 molar equivalent), and malononitrile (1 molar equivalent) in a 1:1 mixture of ethanol and water.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the reaction mixture.

-